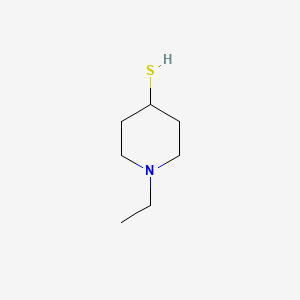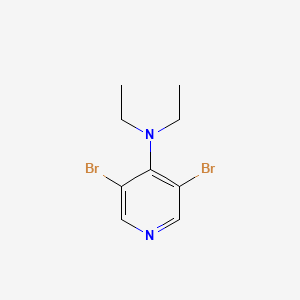
9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene
Descripción general
Descripción
9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique structure of this compound, with its bulky side chains and propynyl groups, makes it a subject of interest in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:
Starting Materials: The synthesis begins with fluorene as the core structure.
Functionalization: The 9-position of fluorene is functionalized with 3,7-dimethyloctyl groups through Friedel-Crafts alkylation.
Alkyne Addition: The 2,7-positions are then functionalized with propynyl groups via Sonogashira coupling, using palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, forming diketones or other oxidized derivatives.
Reduction: Reduction of the alkyne groups can yield alkenes or alkanes.
Substitution: The aromatic core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other functionalized aromatics.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for drug delivery systems or as a component in therapeutic agents.
Industry: Key material in the development of OLEDs, OPVs, and other organic electronic devices.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application:
In Electronics: Acts as a charge transport material, facilitating the movement of electrons or holes in devices.
In Biology/Medicine: Interacts with biological molecules through π-π stacking or hydrophobic interactions, potentially targeting specific proteins or cellular structures.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dioctylfluorene: Similar structure but lacks the propynyl groups.
2,7-Dibromo-9,9-dioctylfluorene: Contains bromine atoms instead of propynyl groups.
9,9-Bis(3,7-dimethyloctyl)-2,7-dibromofluorene: Similar side chains but with bromine substituents.
Uniqueness
The presence of both 3,7-dimethyloctyl and propynyl groups in 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene provides unique electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions or electronic characteristics.
Propiedades
IUPAC Name |
9,9-bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54/c1-9-13-33-19-21-35-36-22-20-34(14-10-2)28-38(36)39(37(35)27-33,25-23-31(7)17-11-15-29(3)4)26-24-32(8)18-12-16-30(5)6/h19-22,27-32H,11-12,15-18,23-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBKBKYSFWKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C3=C(C2(CCC(C)CCCC(C)C)CCC(C)CCCC(C)C)C=C(C=C3)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















